molecular formula C14H10F4O B1532533 1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene CAS No. 847148-74-7

1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene

Cat. No. B1532533
M. Wt: 270.22 g/mol
InChI Key: DPVPZHHQVBVGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C14H10F4O . It is a type of fluoro (trifluoromethyl)benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene” such as melting point, boiling point, density, etc., are not available in the web search results .

Scientific Research Applications

UV-Visible Spectral Analysis and Photoresponsive Behavior

The photoresponsive behavior of fluorinated liquid crystals, including related compounds, has been investigated to understand their UV stability and conductivity enhancement. These studies utilize computational methods to predict spectral shifts in the UV-visible region, helping in the development of materials with enhanced UV stability and photoresponsive properties (Praveen & Ojha, 2012).

Molecular Ordering and Computational Analysis

Computational analysis of molecular ordering for nematic and smectic phases of fluorinated liquid crystals related to 1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene has been performed. This research sheds light on the translatory and orientational motions of molecules, contributing to the understanding of liquid crystal behavior and the development of new liquid crystal materials (Ojha & Pisipati, 2003).

Synthesis and Characterization of Fluorine-containing Polymers

Research into the synthesis and characterization of new fluorine-containing polyethers has been conducted, offering insights into creating soluble, hydrophobic, and low dielectric materials with moderate thermal stability and high glass transition temperatures. This research is crucial for developing advanced materials for electronic applications (Fitch et al., 2003).

Coordination Chemistry of Fluorocarbons

The study of the coordination chemistry of fluorocarbons, including difluoro-m-cyclophane-based fluorocryptands and their metal ion complexes, provides valuable data on designing fluorinated ligands for metal coordination. Such research aids in developing new materials with potential applications in catalysis and materials science (Plenio et al., 1997).

Applications in Polymer Science

Fluorinated monomers have been utilized to synthesize novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety, leading to polymers with high glass-transition temperatures and excellent thermal stability. These findings are significant for the development of organosoluble and high-performance polymers for advanced technological applications (Liaw et al., 2007).

Safety And Hazards

The safety, risk, and hazard information for “1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene” are not specified in the web search results .

properties

IUPAC Name

1-fluoro-2-phenylmethoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O/c15-12-7-6-11(14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVPZHHQVBVGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene

Synthesis routes and methods

Procedure details

A mixture of 5-(trifluoromethyl)-2-fluorophenol (2.0 g), benzyl bromide (1.45 ml) and potassium carbonate (1.65 g) in dry DMF (20 ml) was stirred at RT overnight. The mixture was quenched with water and the solid filtered and dried, yield 2.20 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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